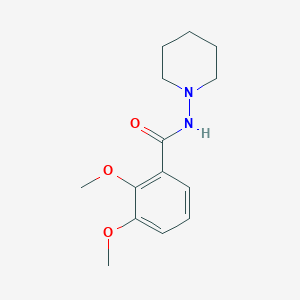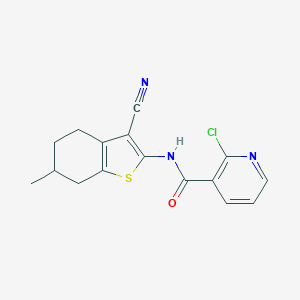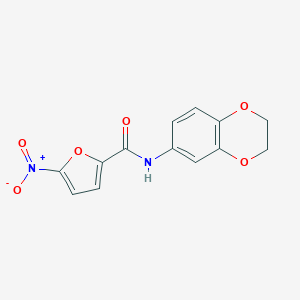
1-(3-Methoxybenzoyl)-4-(3-phenoxybenzyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Methoxybenzoyl)-4-(3-phenoxybenzyl)piperazine, also known as MPBP, is a synthetic compound that belongs to the class of piperazine derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology.
科学研究应用
1-(3-Methoxybenzoyl)-4-(3-phenoxybenzyl)piperazine has been extensively studied for its potential applications in medicinal chemistry, neuroscience, and pharmacology. It has been reported to exhibit a wide range of biological activities, including antipsychotic, antidepressant, anxiolytic, and analgesic effects. 1-(3-Methoxybenzoyl)-4-(3-phenoxybenzyl)piperazine has also been shown to modulate the activity of several neurotransmitter systems, including dopamine, serotonin, and norepinephrine. These properties make 1-(3-Methoxybenzoyl)-4-(3-phenoxybenzyl)piperazine a promising candidate for the development of novel therapeutic agents for various neuropsychiatric disorders.
作用机制
The exact mechanism of action of 1-(3-Methoxybenzoyl)-4-(3-phenoxybenzyl)piperazine is not fully understood. However, it is believed to act as a partial agonist at the dopamine D2 and serotonin 5-HT1A receptors, and as an antagonist at the serotonin 5-HT2A receptor. It has also been shown to inhibit the reuptake of dopamine, serotonin, and norepinephrine, leading to an increase in their extracellular levels.
Biochemical and Physiological Effects:
1-(3-Methoxybenzoyl)-4-(3-phenoxybenzyl)piperazine has been shown to produce a range of biochemical and physiological effects in animal models. It has been reported to increase locomotor activity, reduce anxiety-like behavior, and improve cognitive function. 1-(3-Methoxybenzoyl)-4-(3-phenoxybenzyl)piperazine has also been shown to produce antinociceptive effects, indicating its potential as an analgesic agent.
实验室实验的优点和局限性
One of the main advantages of 1-(3-Methoxybenzoyl)-4-(3-phenoxybenzyl)piperazine is its high affinity and selectivity for the dopamine and serotonin receptors. This makes it a valuable tool for studying the role of these neurotransmitter systems in various physiological and pathological conditions. However, one of the limitations of 1-(3-Methoxybenzoyl)-4-(3-phenoxybenzyl)piperazine is its relatively low potency compared to other compounds, which may limit its usefulness in certain experimental settings.
未来方向
There are several future directions for research on 1-(3-Methoxybenzoyl)-4-(3-phenoxybenzyl)piperazine. One area of interest is the development of more potent and selective analogs of 1-(3-Methoxybenzoyl)-4-(3-phenoxybenzyl)piperazine for use as therapeutic agents. Another area of interest is the investigation of the molecular mechanisms underlying the effects of 1-(3-Methoxybenzoyl)-4-(3-phenoxybenzyl)piperazine on neurotransmitter systems. Additionally, more studies are needed to determine the safety and efficacy of 1-(3-Methoxybenzoyl)-4-(3-phenoxybenzyl)piperazine in human subjects, which could pave the way for its clinical use in the treatment of neuropsychiatric disorders.
In conclusion, 1-(3-Methoxybenzoyl)-4-(3-phenoxybenzyl)piperazine is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its high affinity and selectivity for dopamine and serotonin receptors make it a valuable tool for studying the role of these neurotransmitter systems in various physiological and pathological conditions. However, further research is needed to fully understand its mechanism of action, as well as its safety and efficacy in human subjects.
合成方法
The synthesis of 1-(3-Methoxybenzoyl)-4-(3-phenoxybenzyl)piperazine involves the reaction of 3-phenoxybenzylamine with 1-(3-methoxybenzoyl)piperazine in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which is then converted into 1-(3-Methoxybenzoyl)-4-(3-phenoxybenzyl)piperazine by the addition of a suitable reagent. The purity and yield of the final product can be optimized by using different reaction conditions and purification methods.
属性
分子式 |
C25H26N2O3 |
|---|---|
分子量 |
402.5 g/mol |
IUPAC 名称 |
(3-methoxyphenyl)-[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C25H26N2O3/c1-29-23-11-6-8-21(18-23)25(28)27-15-13-26(14-16-27)19-20-7-5-12-24(17-20)30-22-9-3-2-4-10-22/h2-12,17-18H,13-16,19H2,1H3 |
InChI 键 |
DFORRFMTGYLOEQ-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)C(=O)N2CCN(CC2)CC3=CC(=CC=C3)OC4=CC=CC=C4 |
规范 SMILES |
COC1=CC=CC(=C1)C(=O)N2CCN(CC2)CC3=CC(=CC=C3)OC4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(4-Chlorophenyl)-4-[(4-ethoxyphenyl)sulfonyl]piperazine](/img/structure/B246072.png)
![2-{[(3,4-dimethylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B246076.png)

![1,4-Bis[(4-ethoxyphenyl)sulfonyl]-1,4-diazepane](/img/structure/B246079.png)

![1-(3-Bromo-4-methoxybenzyl)-4-[(4-chlorophenyl)sulfonyl]piperazine](/img/structure/B246083.png)
![1-[(4-Methoxyphenyl)sulfonyl]-4-(4-nitrobenzyl)piperazine](/img/structure/B246085.png)

![(3,5-Dimethoxy-phenyl)-[4-(2-nitro-benzyl)-piperazin-1-yl]-methanone](/img/structure/B246087.png)


![N-[4-(dimethylamino)phenyl]pyridine-3-carboxamide](/img/structure/B246096.png)
![N-{3-[(3,4-dimethylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B246098.png)
